4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid
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Overview
Description
4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid is a chemical compound with the molecular formula C6H8N2O.C2HF3O2. It is known for its unique structure, which includes an oxazolo-pyridine core and a trifluoroacetic acid moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid can be compared with other similar compounds such as:
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a thiazolo-pyridine core instead of an oxazolo-pyridine core.
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride: This compound has a similar structure but with a hydrochloride moiety instead of trifluoroacetic acid. The uniqueness of this compound lies in its specific chemical structure and the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.C2HF3O2/c1-2-7-3-5-6(1)9-4-8-5;3-2(4,5)1(6)7/h4,7H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDURQXFRYEVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC=N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140316-46-5 |
Source
|
Record name | 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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